

Application Notes and Protocols for Difelikefalin Acetate in Laboratory Research

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Compound of Interest

Compound Name: *Difelikefalin acetate*

Cat. No.: *B3203927*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration and dosing of **difelikefalin acetate** in a laboratory research setting. Difelikefalin is a selective kappa-opioid receptor (KOR) agonist with limited central nervous system penetration.^{[1][2][3]}

Product Information

- Chemical Name: 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid, acetate salt^[4]
- Molecular Weight: 0.68 kDa (monoisotopic; free base)^[4]
- Appearance: White to off-white powder^{[4][5]}
- Solubility: Soluble in water^{[4][5]}
- Storage: Can be stored at room temperature.^[4] Not sensitive to light.^[4]
- Mechanism of Action: Difelikefalin is a selective agonist of the kappa-opioid receptor (KOR).^{[1][2]} Its therapeutic effects, particularly in alleviating itching, are believed to occur through the activation of KORs on peripheral sensory neurons and immune cells.^{[2][4][6]} This activation modulates the transmission of itch signals and can reduce inflammatory markers.^{[2][6]} Due to its hydrophilic nature, it has minimal penetration across the blood-brain barrier, which limits central nervous system side effects.^{[2][3]}

Quantitative Data Summary

Table 1: In Vivo Dosing in Animal Models

Animal Model	Route of Administration	Dose Range	Study Focus	Reference
Rat (Sprague-Dawley)	Intravenous (IV)	0.001 - 0.1 mg/kg	Acute Kidney Injury, Anti-inflammatory effects	[7]
Rat (Sprague-Dawley)	Oral	1 mg/kg	Acute Kidney Injury (comparative KOR agonist)	[7]

Table 2: Clinical Dosing (for reference)

Population	Route of Administration	Recommended Dose	Indication	Reference
Adult Hemodialysis Patients	Intravenous (IV) Bolus	0.5 mcg/kg	Moderate-to-severe pruritus associated with chronic kidney disease	[8] [9] [10] [11]
Healthy Volunteers (Respiratory Safety Study)	Intravenous (IV)	1.0 mcg/kg and 5.0 mcg/kg	To assess respiratory depression potential	[1] [12]

Experimental Protocols

Protocol 1: In Vivo Administration in a Rat Model of Acute Kidney Injury

This protocol is adapted from a study investigating the anti-inflammatory and renoprotective effects of difelikefalin.^[7]^[13]

- Objective: To assess the efficacy of difelikefalin in a rat model of renal ischemia-reperfusion injury.
- Animal Model: Male Sprague-Dawley rats.
- Materials:
 - **Difelikefalin acetate**
 - Sterile saline for injection
 - Appropriate syringes and needles for intravenous administration
- Procedure:
 - Preparation of Dosing Solution:
 - **Difelikefalin acetate** is a white to off-white powder and is soluble in water.^[4]
 - Dissolve **difelikefalin acetate** in sterile saline to achieve the desired final concentrations (e.g., for doses of 0.01 mg/kg and 0.1 mg/kg). The dosing solution should be prepared based on the active form, difelikefalin.^[7]
 - Animal Dosing:
 - Administer the prepared difelikefalin solution intravenously (e.g., via tail vein injection) at doses of 0.01 mg/kg and 0.1 mg/kg.^[7]
 - In the referenced study, the drug was administered 30 minutes prior to inducing renal ischemia.^[13]
 - Experimental Timepoints:
 - Blood and urine samples can be collected at various time points post-reperfusion (e.g., 24 hours) to assess markers of renal function (BUN, SCr, CCr) and systemic

inflammation (serum cytokines).[7][13]

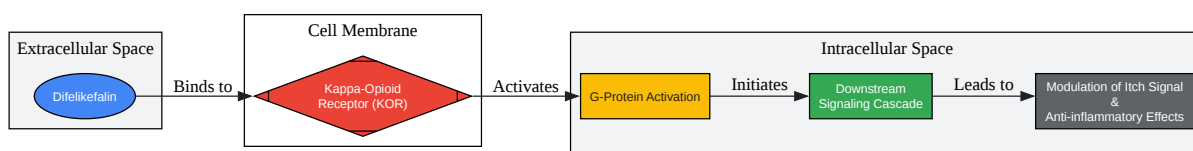
- Endpoint Analysis:
 - Measure relevant biomarkers in collected samples.
 - Perform histopathological evaluation of kidney tissue to assess renal tubular damage.[7][13]

Protocol 2: Preparation of Difelikefalin for In Vitro Studies

- Objective: To prepare difelikefalin solutions for use in cell-based assays.
- Materials:
 - **Difelikefalin acetate** powder
 - Sterile, deionized water or appropriate cell culture medium
 - Sterile microcentrifuge tubes or vials
- Procedure:
 - Reconstitution:
 - Aseptically weigh the desired amount of **difelikefalin acetate** powder.
 - Reconstitute the powder in sterile deionized water or the desired cell culture medium to create a concentrated stock solution. Given its solubility in water, this should be readily achievable.[4]
 - Sterilization:
 - Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
 - Aliquoting and Storage:
 - Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

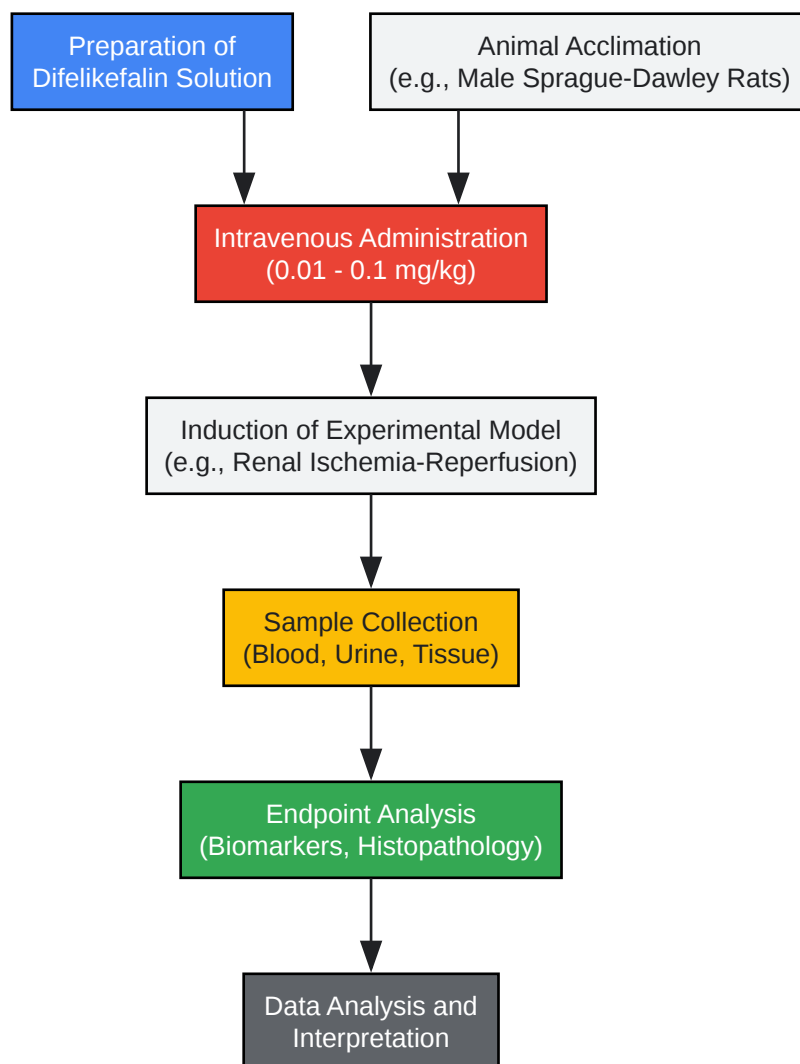
- Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, the solution may be stored at 4°C.
- Working Solutions:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Prepare working dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your assay.

Visualizations



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Caption: Difelikefalin signaling pathway.



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Caption: In vivo experimental workflow.

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